Peripheral Restriction: SAD448 Exhibits 98% Brain Exclusion vs. SAB378's Dose-Dependent CNS Penetration
SAD448 is reported to be 98% excluded from the brain, a key differentiation factor from other peripherally restricted CB1 agonists such as SAB378 (CB-13), which exhibits dose-dependent CNS penetration [1]. While SAB378 shows limited brain penetration at low doses, central effects such as catalepsy appear at higher dose ranges, indicating a lower threshold for CNS exposure [2]. The high degree of brain exclusion for SAD448 is mediated by polymorphic drug efflux pumps, including ABCC1, which actively transport the compound out of the CNS, a mechanism that is not conserved across all CB1 agonists [3].
| Evidence Dimension | Brain exclusion percentage |
|---|---|
| Target Compound Data | 98% excluded from brain |
| Comparator Or Baseline | SAB378 (CB-13): Limited brain penetration at low doses; central effects (catalepsy) at higher doses. CT3: Exhibits significant cannabinoid-like CNS activity. |
| Quantified Difference | SAD448: 98% exclusion. SAB378: Dose-dependent penetration (quantitative ratio not available). |
| Conditions | In vivo rodent models; drug efflux pump activity in brain endothelial cells |
Why This Matters
High brain exclusion minimizes psychoactive and hypothermic side effects, making SAD448 a superior choice for peripheral target engagement studies where CNS-mediated confounding is unacceptable.
- [1] Multiple Sclerosis Research Blog. Opening the window-CNS excluded cannabinoids..therapy without the high. October 17, 2013. View Source
- [2] CB-13 (SAB378). WebArchive Canada. 2009. Describes dose-dependent CNS effects. View Source
- [3] Pryce G, Visintin C, Ramagopalan SV, Al-Izki S, De Faveri LE, Nuamah RA, et al. Control of spasticity in a multiple sclerosis model using central nervous system-excluded CB1 cannabinoid receptor agonists. The FASEB Journal. 2014;28(1):117-130. View Source
